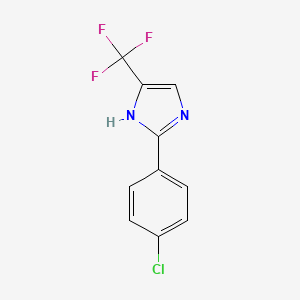

N1-Butyl-N1,3-dimethylbenzene-1,4-diamine

Overview

Description

N1-Butyl-N1,3-dimethylbenzene-1,4-diamine (BDD) is an organic compound with a wide range of applications in scientific research. It is a colorless and odorless liquid, and is soluble in water and alcohol. BDD is commonly used as a reagent in organic synthesis, and is also used in the production of pharmaceuticals, fine chemicals, and agrochemicals. BDD has also been used in a variety of biochemistry and physiological studies to investigate the effects of certain compounds on the body. In

Scientific Research Applications

Brominated Flame Retardants

A review on the occurrence of novel brominated flame retardants (NBFRs) highlights the need for more research on their occurrence, environmental fate, and toxicity. This study emphasizes the increasing application of NBFRs and the necessity for optimized analytical methods to include all NBFRs, further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

Coordination Chemistry of Thioureas

Research on 1-(acyl/aroyl)-3-(substituted) thioureas discusses their extensive applications as ligands in coordination chemistry, highlighting the effect of nitrogen substituents on intra- and intermolecular hydrogen-bonding interactions and their role in coordination properties. This review also introduces novel applications of transition metal complexes bearing these thioureas, underlining their interdisciplinary promise in both chemistry and biology (Saeed, Flörke, & Erben, 2014).

Plastic Scintillators

A review on plastic scintillators based on polymethyl methacrylate examines the scintillation properties of these materials with various luminescent dyes. It shows that certain substitutions can improve characteristics like scintillation efficiency, optical transparency, and stability, indicating the significance of chemical structure in developing advanced materials for radiation detection (Salimgareeva & Kolesov, 2005).

Ionic Liquids for Separation

Research on the activity coefficients at infinite dilution in ionic liquids, specifically 1-butyl-3-methylimidazolium dicyanamide, discusses its potential as a solvent for separation problems, such as hexane/hex-1-ene separation. This work underscores the importance of understanding chemical interactions and solubility in designing effective separation processes (Domańska, Wlazło, & Karpińska, 2016).

Neuroprotective Potential of Compounds

A review on the neuroprotective potential of 3-N-Butylphthalide and its derivatives highlights the search for alternative treatments for ischemic stroke and degenerative diseases. It discusses the multitargeted action of these compounds on several mechanisms, from oxidative stress to apoptosis, indicating the complex bioactivity that certain chemical compounds can exhibit and their therapeutic potential (Abdoulaye & Guo, 2016).

properties

IUPAC Name |

4-N-butyl-4-N,2-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-4-5-8-14(3)11-6-7-12(13)10(2)9-11/h6-7,9H,4-5,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNAIHKQRMGCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=CC(=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

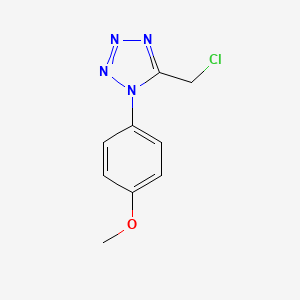

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

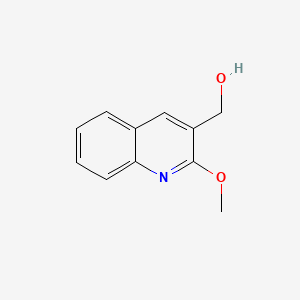

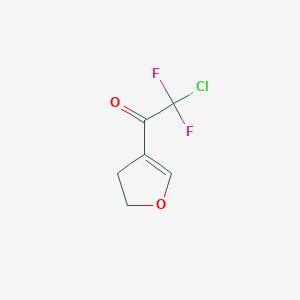

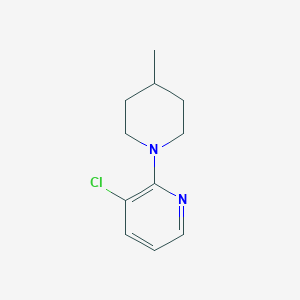

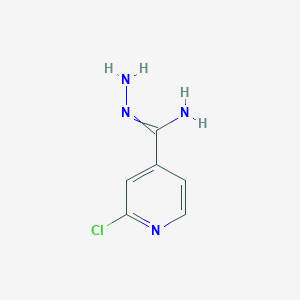

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1452607.png)

![Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1452614.png)

![1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B1452617.png)

![Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1452622.png)